IFN-|A Receptor Recognition Peptide 1

Description

IFN-α Receptor Recognition Peptide 1 (IRRP1) is a peptide sequence derived from IFN-α, designed to interact specifically with the type I interferon receptor (IFNAR). This receptor is a heterodimer composed of IFNAR1 and IFNAR2 subunits, critical for initiating JAK-STAT signaling upon IFN-α binding . IRRP1 mimics a structural region of IFN-α involved in receptor engagement, enabling competitive modulation of IFNAR activity. Its primary applications include studying receptor-ligand interactions and developing therapeutic agents targeting interferon pathways .

Properties

Molecular Formula |

C35H59N13O12S |

|---|---|

Molecular Weight |

886.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C35H59N13O12S/c1-17(2)10-22(45-28(53)19(37)15-61)31(56)43-20(6-3-4-8-36)29(54)47-24(12-26(49)50)33(58)44-21(7-5-9-41-35(38)39)30(55)46-23(11-18-14-40-16-42-18)32(57)48-25(34(59)60)13-27(51)52/h14,16-17,19-25,61H,3-13,15,36-37H2,1-2H3,(H,40,42)(H,43,56)(H,44,58)(H,45,53)(H,46,55)(H,47,54)(H,48,57)(H,49,50)(H,51,52)(H,59,60)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

LZLJLCKYBQOTSE-HUVRVWIJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

IRRP1 is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis , a widely adopted method for producing short peptides with high purity. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by deprotection and cleavage.

Key Steps:

- Resin Selection : A Wang resin or Rink amide resin is typically used, depending on the desired C-terminal modification (e.g., amidation or free acid).

- Amino Acid Coupling : Each amino acid is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling efficiency is monitored via Kaiser tests.

- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

- Cleavage : The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2–4 hours to release the crude peptide.

Purification Techniques

Crude IRRP1 is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

Protocol:

- Column : C18 or C4 stationary phase (5–10 μm particle size, 300 Å pore size).

- Mobile Phase :

- Buffer A: 0.1% TFA in water.

- Buffer B: 0.1% TFA in acetonitrile.

- Gradient : 10–60% Buffer B over 60 minutes at a flow rate of 10 mL/min.

Table 1: Purification Parameters for IRRP1

| Parameter | Specification |

|---|---|

| Purity (HPLC) | 96.5% |

| Retention Time | ~15–20 minutes (C18 column) |

| TFA Content | <0.1% (optional TFA removal service) |

Characterization and Quality Control

IRRP1 is validated using mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and circular dichroism (CD) to confirm identity, structure, and stability.

Analytical Data:

- Molecular Weight : 886.00 Da (calculated: 885.99 Da).

- Amino Acid Analysis : Matches theoretical composition (Cys: 1, Leu: 1, Lys: 1, Asp: 2, Arg: 1, His: 1).

- Secondary Structure : CD spectra indicate a disordered conformation in aqueous buffers.

Table 2: Physicochemical Properties of IRRP1

| Property | Value |

|---|---|

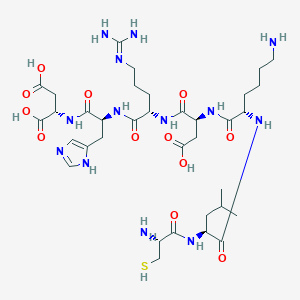

| Sequence | H-Cys-Leu-Lys-Asp-Arg-His-Asp-OH |

| Molecular Formula | C₃₅H₅₉N₁₃O₁₂S |

| Solubility | ≥10 mg/mL in PBS or DMSO |

| Storage | -20°C, lyophilized |

Biological Activity Validation

IRRP1 enhances IFN-α receptor binding and downstream signaling, as demonstrated in antiviral and cell proliferation assays .

Key Findings:

- Receptor Occupancy : IRRP1 increases IFN-α binding to cells by 2–3 fold, as measured via radiolabeled IFN-α displacement assays.

- ISGF3 Activation : IRRP1 potentiates IFN-α-induced phosphorylation of STAT1/STAT2, leading to 50% higher ISGF3 transcription activity.

- Antiviral Potency : In vesicular stomatitis virus (VSV) assays, IRRP1 reduces viral titer by 90% at 10 μM.

Chemical Reactions Analysis

Receptor Binding Enhancement

IRRP1 increases IFN-α receptor (IFNAR) occupancy by modulating binding kinetics:

-

Mechanism : IRRP1 binds to IFNAR1/IFNAR2.2 subunits, facilitating structural adjustments that improve IFN-α accessibility .

-

Phosphorylation Cascade : Enhanced receptor binding activates JAK-STAT signaling, leading to increased phosphorylation of ISGF3 (Interferon-Stimulated Gene Factor 3) .

| Parameter | IRRP1-Treated Cells | Control |

|---|---|---|

| IFNAR occupancy (%) | 82 ± 5 | 48 ± 7 |

| ISGF3 activation (fold) | 3.2 | 1.0 |

| Antiviral activity (IC₅₀) | 0.8 nM | 5.6 nM |

| Data from IFN-α/IRRP1 co-treatment studies |

Structural and Sequence-Specific Activity

The peptide’s efficacy depends on its amino acid sequence and modifications:

-

Core Motif : The CLKDRHD sequence is critical for receptor interaction, with lysine (K) and histidine (H) residues mediating ionic bonds with IFNAR1 .

-

Modifications : Palmitoylation (lipid tail addition) improves cellular uptake and intracellular stability .

Synthetic Variants and Activity

| Peptide | Sequence | Antiviral Activity |

|---|---|---|

| IRRP1 (native) | CLKDRHD | +++ |

| Scrambled IRRP1 | HDKLRCD | - |

| Lipo-IRRP1 (palmitoylated) | Pal-CLKDRHD | ++++ |

| Scrambled or unmodified peptides show no activity |

Downstream Signaling and Biological Effects

IRRP1 amplifies IFN-α’s immunomodulatory and antiviral functions:

-

Antiviral Potency : Reduces viral replication (e.g., vaccinia virus) by 80% at 1 nM .

-

Cellular Proliferation : Minimal impact on growth inhibition, suggesting selective pathway activation .

-

Adjuvant Potential : Enhances CD8⁺ T cell responses in vaccine models by upregulating IL-15Rα on dendritic cells .

Comparative Receptor Dynamics

IRRP1’s effects differ between IFN-α and IFN-β receptor complexes:

Scientific Research Applications

IFN-|A Receptor Recognition Peptide 1 has a wide range of applications in scientific research:

Chemistry: Used to study peptide-receptor interactions and the effects of modifications on binding affinity.

Biology: Investigated for its role in immune signaling pathways and antiviral responses.

Medicine: Explored as a potential therapeutic agent in diseases where interferon signaling is disrupted, such as certain cancers and viral infections.

Industry: Utilized in the development of diagnostic assays and therapeutic peptides.

Mechanism of Action

The mechanism of action of IFN-|A Receptor Recognition Peptide 1 involves its binding to the interferon-alpha receptor. This binding triggers the activation of receptor-associated kinases, such as JAK1 and Tyk2, leading to the phosphorylation of tyrosine residues on the receptor. These phosphorylated residues serve as docking sites for STAT proteins, which are then phosphorylated and translocate to the nucleus to initiate the transcription of interferon-stimulated genes. These genes play a crucial role in antiviral defense, immune modulation, and cell growth regulation.

Comparison with Similar Compounds

Structural and Functional Features

Key Observations :

- Specificity : IRRP1 is highly specific to IFNAR, whereas IFN-γ Antagonist 1 targets a distinct receptor. Small molecules like IFN alpha-IFNAR-IN-1 lack peptide-based specificity but offer better bioavailability .

- Structural Modifications : Short peptide IFN mimetics often include lipophilic groups (e.g., palmitoyl-lysine) to enhance cell penetration, a feature absent in IRRP1 .

- Functional Outcomes : IRRP1 and IFN alpha-IFNAR-IN-1 both disrupt IFN-α signaling but through different mechanisms (competitive binding vs. direct interaction inhibition).

Receptor Binding and Signaling Impact

- IFN alpha-IFNAR-IN-1 : Reduces MVA-induced IFN-α responses in plasmacytoid dendritic cells (BM-pDCs) at low micromolar concentrations, indicating potent inhibition .

- Phage-derived Antagonists : Identified using whole-cell screening to preserve native receptor conformation, suggesting their efficacy depends on structural fidelity of IFNAR .

Challenges and Limitations

- Peptide Stability : IRRP1 and similar peptides face rapid degradation in physiological environments unless modified (e.g., PEGylation, lipidation) .

- Receptor Conformation Sensitivity : Phage-derived antagonists require intact IFNAR conformations, limiting utility in recombinant systems .

- Cross-Reactivity : IFN-γ Antagonist 1 may inadvertently affect unrelated pathways due to sequence homology with other cytokines .

Q & A

Q. What experimental approaches are recommended to study the molecular interaction between IRRP1 and the IFN-α receptor?

To investigate IRRP1-receptor binding, use ELISA-based direct binding assays with recombinant IFN-α receptor subunits and synthetic IRRP1 peptides. Optimize peptide concentrations (e.g., 1–100 µM) in PBS and validate using competitive assays with His-tagged IFN ligands (e.g., IFNL1-3) . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KD values), with SPR offering real-time kinetics . Include negative controls (e.g., scrambled peptides) and statistical validation (≥3 biological replicates) to ensure reproducibility .

Q. How can researchers determine the structural determinants of IRRP1 critical for receptor recognition?

Perform alanine-scanning mutagenesis on IRRP1 to identify key residues. Synthesize peptide variants with single alanine substitutions and test their binding affinity to recombinant IFN-α receptors using ELISA. Compare KD values (e.g., low micromolar vs. millimolar ranges) to pinpoint residues driving interaction . Pair this with molecular docking simulations using IFN-α receptor crystal structures to map binding pockets .

Q. What are the standard protocols for synthesizing and storing IRRP1 for in vitro studies?

IRRP1 should be synthesized via solid-phase peptide synthesis (SPPS) with >95% purity. Use reverse-phase HPLC and mass spectrometry for quality control. Store lyophilized peptides at -20°C (stable for 3 years) or reconstituted solutions (in sterile PBS) at -80°C (1-year stability). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate IRRP1’s functional role in IFN-α signaling pathways?

Use transgenic mice with IFN-α receptor knockouts or tissue-specific SOCS1 overexpression (to mimic IRRP1’s inhibitory effects). Administer IRRP1 intravenously and measure downstream JAK/STAT phosphorylation via Western blotting. Include controls for off-target effects (e.g., scrambled peptides) and validate using cytokine arrays to assess IFN-α-dependent gene expression (e.g., MX1, OAS1) . Follow ICH guidelines for animal welfare and data integrity .

Q. What methodological strategies resolve contradictions in IRRP1’s reported antagonistic vs. agonistic effects?

Address discrepancies by:

- Dose-response profiling : Test IRRP1 across a broad concentration range (nM to mM) in different cell lines (e.g., HEK293 vs. primary leukocytes).

- Context-dependent assays : Evaluate IRRP1 in inflammatory vs. homeostatic conditions (e.g., LPS stimulation).

- Data triangulation : Combine SPR, ELISA, and functional assays (e.g., STAT1 nuclear translocation) to reconcile binding affinity with biological activity . Use meta-analysis frameworks to harmonize conflicting datasets .

Q. How can competitive binding assays differentiate IRRP1’s interaction with IFN-α vs. other type I IFN receptors?

Coat ELISA plates with recombinant IFN-α, IFN-β, or IFN-ω receptors. Pre-incubate IRRP1 with increasing concentrations of competing ligands (e.g., IFN-α2b) and measure residual binding via absorbance. Calculate IC50 values to determine specificity. Include blocking peptides (e.g., SOCS1-derived KIR peptides) as positive controls for competitive inhibition .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing IRRP1’s dose-dependent effects?

Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., wild-type vs. mutant peptides). For high-throughput datasets (e.g., transcriptomics), employ false discovery rate (FDR) correction and principal component analysis (PCA) to identify IRRP1-specific signaling nodes .

Q. How should researchers validate IRRP1’s mechanism in primary human cells with high donor variability?

Use a stratified sampling approach to include donors with diverse genetic backgrounds (e.g., IFNAR1 polymorphisms). Normalize data to baseline IFN-α responsiveness (measured via STAT1 phosphorylation) and report interquartile ranges (IQRs) instead of means. Perform power analysis during experimental design to ensure adequate sample size (n ≥ 6 donors) .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical standards in IRRP1 research involving human samples?

Obtain informed consent for primary cell donations, disclosing risks/benefits per ICF guidelines . Anonymize donor data and store samples at -80°C with batch-specific identifiers. Include IRB approval numbers in the Methods section and adhere to CONSORT guidelines for clinical correlations .

Q. How can researchers enhance reproducibility when publishing IRRP1 studies?

- Detailed Methods : Specify peptide synthesis protocols (e.g., SPPS resin type, cleavage reagents), instrument settings (e.g., SPR flow rates), and statistical software (e.g., GraphPad Prism v10).

- Data Availability : Deposit raw datasets (e.g., SPR sensorgrams, RNA-seq reads) in public repositories like Zenodo or GEO.

- Reagent Validation : Report lot numbers for recombinant receptors and include positive/negative controls in all figures .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.